![molecular formula C7H11NO2 B7943341 Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B7943341.png)
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . This method typically involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate, followed by an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of transition metal catalysis, such as ruthenium (II), is preferred due to its high efficiency and selectivity .
化学反应分析
Types of Reactions
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and nirmatrelvir.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
作用机制
The mechanism of action of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, blocking the activity of viral proteases and preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features.
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: A related compound with additional methyl groups.
Uniqueness
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGHFYTMJOLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
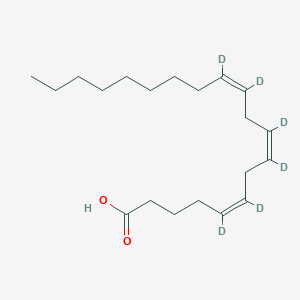
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943275.png)
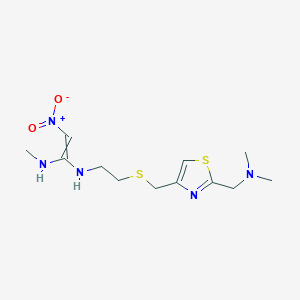
![tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate](/img/structure/B7943299.png)
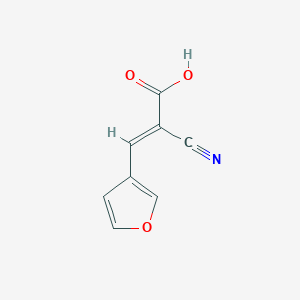
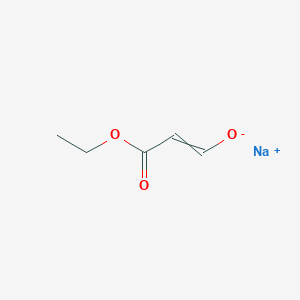
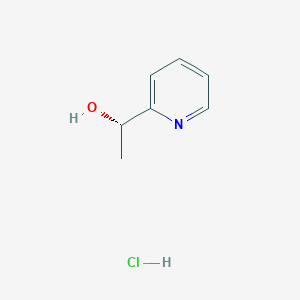
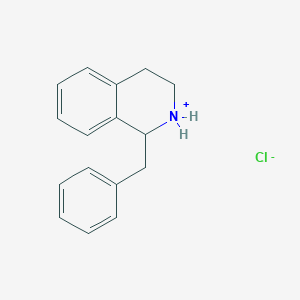
![5-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione; but-2-enedioic acid](/img/structure/B7943331.png)
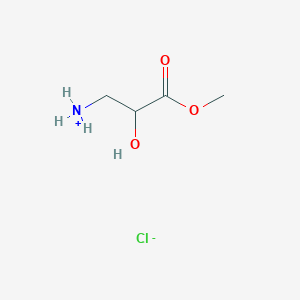
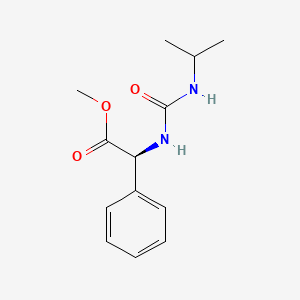
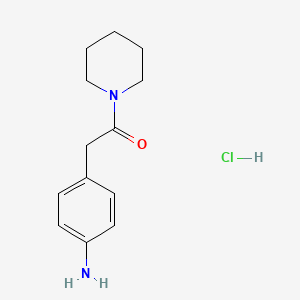
![sodium;2-[(2-aminobenzoyl)amino]acetate](/img/structure/B7943352.png)
![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B7943361.png)
